molecular formula C9H9FO3S B1443147 1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one CAS No. 1249532-55-5

1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one

Cat. No. B1443147
M. Wt: 216.23 g/mol
InChI Key: OZAXUXKXKMZWPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one” was analyzed using single crystal X-ray diffraction analysis .

Scientific Research Applications

Fluorescence Sensing

A study describes the use of a fluorophore, N-methylacridone, for the sensitive and selective determination of strong acids like methanesulfonic acid through acid-base interactions. This method demonstrates a significant change in the fluorescence spectrum upon the addition of methanesulfonic acid, allowing for ratiometric analysis with high precision Masuda, T., Uda, S., Kamochi, Y., & Takadate, A. (2005).

Organic Synthesis

Another research highlights the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines. This reaction provides fluorinated derivatives with excellent enantioselectivities, proving its potential in synthesizing complex organic molecules with specific chiral configurations Kamlar, M., Bravo, N., Alba, A.-N. R., Hybelbauerová, S., Císařová, I., Veselý, J., Moyano, A., & Rios, R. (2010).

Fluoromethylation Reactions

A novel approach for the synthesis of vinyl fluorides involves the use of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, showcasing the carbanion's reactivity towards aldehydes and ketones. This method offers a straightforward route to α-fluoro-α,β-unsaturated sulfones, further broadening the scope of fluorinated compound synthesis McCarthy, J., Matthews, D., Edwards, M. L., Stemerick, D., & Jarvi, E. (1990).

Chiral Phase-Transfer Catalysis

Research on the enantioselective addition of 1-fluoro-1,1-bis(phenylsulfonyl)methane to vinylogous imines under chiral phase-transfer catalysis reveals the potential for synthesizing optically active fluorine derivatives. This method emphasizes the strategic use of arylsulfonyl groups in facilitating such transformations Matsuzaki, K., Furukawa, T., Tokunaga, E., Matsumoto, T., Shiro, M., & Shibata, N. (2013).

Nucleophilic Monofluoromethylation

An efficient nucleophilic fluoromethylation technique for alkyl and benzyl halides using α-fluoro-α-(phenylsulfonyl)methane has been developed. This methodology facilitates the one-pot synthesis of α-fluorovinyl compounds, such as α-fluorostyrylsulfones and α-fluorocinnamates, showcasing its versatility in synthesizing fluorinated molecules Prakash, G., Chacko, S., Vaghoo, H., Shao, N., Gurung, L., Mathew, T., & Olah, G. (2009).

Safety And Hazards

The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It may cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

1-(2-fluorophenyl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAXUXKXKMZWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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